

# Environmental Fate and Degradation of Cloransulam in Soil: A Technical Guide

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## Compound of Interest

Compound Name: Cloransulam

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## Introduction

**Cloransulam**-methyl is a post-emergence herbicide widely used for the control of broadleaf weeds, particularly in soybean crops.[1][2] Its efficacy is attributed to the inhibition of acetohydroxyacid synthase (AHAS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants.[2][3] Understanding the environmental fate and degradation of **cloransulam** in soil is paramount for assessing its potential ecological impact, ensuring sustainable agricultural practices, and informing regulatory decisions. This technical guide provides an in-depth overview of the degradation pathways, influencing factors, and experimental methodologies used to study the environmental persistence of **cloransulam** in the soil matrix.

## Physicochemical Properties and Mobility

**Cloransulam**-methyl is a non-volatile chemical with moderate aqueous solubility that is pH-dependent.[1][4] It is the methyl ester of the active acid, **cloransulam**. [5] The soil organic carbon-water partitioning coefficient (Koc) for **cloransulam**-methyl has been reported to range from 54.4 to 915 mL/g, with higher values observed in more acidic soils.[1] This range suggests that its mobility in soil can vary from low to moderate.[1] Despite a suggestion of low to moderate mobility based on its Koc and solubility, the U.S. Environmental Protection Agency (EPA) has classified **cloransulam**-methyl as highly mobile.[1] Sorption to soil particles tends to increase with time.[5]

## Degradation of Cloransulam in Soil

The degradation of **cloransulam** in soil is a multifaceted process involving biotic and abiotic pathways. The primary mechanism of dissipation is microbial degradation.[1]

### Microbial Degradation

Microbial activity is the principal driver of **cloransulam**-methyl degradation in soil.[1] Studies have demonstrated that the degradation rate decreases significantly in sterilized soil, highlighting the critical role of soil microorganisms.[5] The degradation often follows a biphasic pattern.[5]

The major metabolites identified from the microbial degradation of **cloransulam**-methyl are:

- **Cloransulam**: The corresponding carboxylic acid formed by the hydrolysis of the methyl ester.
- 5-hydroxy**cloransulam**-methyl: A hydroxylated form of the parent compound.
- 5-hydroxy**cloransulam**: The hydroxylated carboxylic acid metabolite.[5]

Mineralization of the applied **cloransulam**-methyl, measured by the evolution of  $^{14}\text{CO}_2$ , can account for up to 10% of the applied radioactivity over a period of 357 days.[5]

### Abiotic Degradation

**Hydrolysis**: The hydrolysis of **cloransulam**-methyl is pH-dependent. In aqueous solutions, the half-life is reported to be greater than 365 days at pH 5, between 118 and 231 days at pH 7, and 3 days at pH 9.[5] In a soil slurry with a pH of approximately 6.5, a hydrolysis half-life of 67 days has been reported.[5]

**Photolysis**: Photodegradation can contribute to the dissipation of **cloransulam**-methyl, particularly on the soil surface. The photolysis half-life of **cloransulam**-methyl on a moist soil surface has been reported to be 13 days.[5] In aqueous solutions, photolysis is much more rapid, with a reported half-life of 54 minutes.[4][5]

## Quantitative Data on Cloransulam Degradation

The persistence of **cloransulam** in soil is quantified by its half-life ( $DT_{50}$ ), which is the time required for 50% of the initial concentration to dissipate. The following tables summarize the available quantitative data for **cloransulam**-methyl's degradation and mobility in soil.

Table 1: Soil Half-Life ( $DT_{50}$ ) of **Cloransulam**-methyl

Condition	Soil Type	$DT_{50}$ (days)	Kinetic Model	Reference
Field Studies	Not specified	8 - 10	Not specified	[1]
Aerobic Laboratory	Cecil Loamy Sand	9	Two-compartment	[5]
Aerobic Laboratory	Hanford Loam	13	Two-compartment	[5]
Aerobic Laboratory	Cecil Loamy Sand	16	First-order	[5]
Aerobic Laboratory	Hanford Loam	21	First-order	[5]
Aerobic Laboratory	16 different soils	13 - 28	Apparent first-order	[6]
Field Studies	Three experimental sites in China	0.44 - 5.53	First-order & Two-compartment	[7]
Moist Soil Surface (Photolysis)	Not specified	13	Not specified	[5]

Table 2: Soil Organic Carbon-Water Partitioning Coefficient ( $K_{oc}$ ) of **Cloransulam**-methyl

Soil Condition	$K_{oc}$ (mL/g)	Reference
Various acidic soils	54.4 - 915	[1]
16 different soil types (55-day incubation)	12 - 262	[5]

## Factors Influencing Degradation

Several environmental factors significantly influence the rate and extent of **cloransulam** degradation in soil.

- **Temperature:** Higher temperatures generally accelerate the rate of microbial degradation. Degradation rates have been observed to decrease approximately 10-fold when the temperature is lowered to 5°C.[5]
- **Soil Moisture:** Adequate soil moisture is crucial for microbial activity. Increased soil moisture has been shown to enhance the mineralization of **cloransulam**-methyl in some soil types.[7]
- **Soil pH:** Soil pH affects both the chemical stability (hydrolysis) and the bioavailability of **cloransulam**-methyl to microorganisms. Greater adsorption is observed at lower pH.[5] For triazolopyrimidine herbicides like **cloransulam**, increased persistence is generally observed at lower soil pH due to increased association with soil organic matter, making it less available for microbial degradation.[8]
- **Organic Matter:** Soil organic matter content influences the adsorption of **cloransulam**-methyl. Higher organic matter content can lead to increased sorption, which may reduce its bioavailability for microbial degradation and leaching.[9][10]

## Experimental Protocols

The study of **cloransulam**'s environmental fate in soil follows standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD) and the U.S. EPA.

### Aerobic Soil Metabolism Study (Adapted from OECD 307)

**Objective:** To determine the rate and pathway of aerobic degradation of **cloransulam** in soil.

**Methodology:**

- **Soil Selection and Preparation:**

- Select representative agricultural soils, characterized for texture, pH, organic carbon content, and microbial biomass.
- Sieve fresh soil (e.g., through a 2 mm mesh) and adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).
- Pre-incubate the soil samples in the dark at a constant temperature (e.g., 20-25°C) for a period to allow microbial activity to stabilize.
- Test Substance Application:
  - Prepare a stock solution of  $^{14}\text{C}$ -labeled **cloransulam**-methyl in a suitable solvent.
  - Apply the test substance to the soil samples at a rate equivalent to the maximum recommended field application rate. Ensure uniform distribution.
- Incubation:
  - Place the treated soil samples in incubation vessels (e.g., biometer flasks) that allow for the trapping of volatile organic compounds and  $\text{CO}_2$ .
  - Incubate the samples in the dark at a constant temperature.
  - Maintain aerobic conditions by continuously supplying humidified air.
  - Include sterile control samples (e.g., autoclaved or gamma-irradiated soil) to differentiate between biotic and abiotic degradation.
- Sampling and Analysis:
  - Collect duplicate soil samples at pre-determined intervals over the study period (e.g., up to 120 days).
  - Analyze the trapping solutions for  $^{14}\text{CO}_2$  (via liquid scintillation counting) and volatile organic compounds.
  - Extract the soil samples using appropriate solvents (e.g., acidified acetone).[\[11\]](#)

- Analyze the soil extracts for the parent compound and its metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Quantify the amount of non-extractable (bound) residues remaining in the soil after extraction.

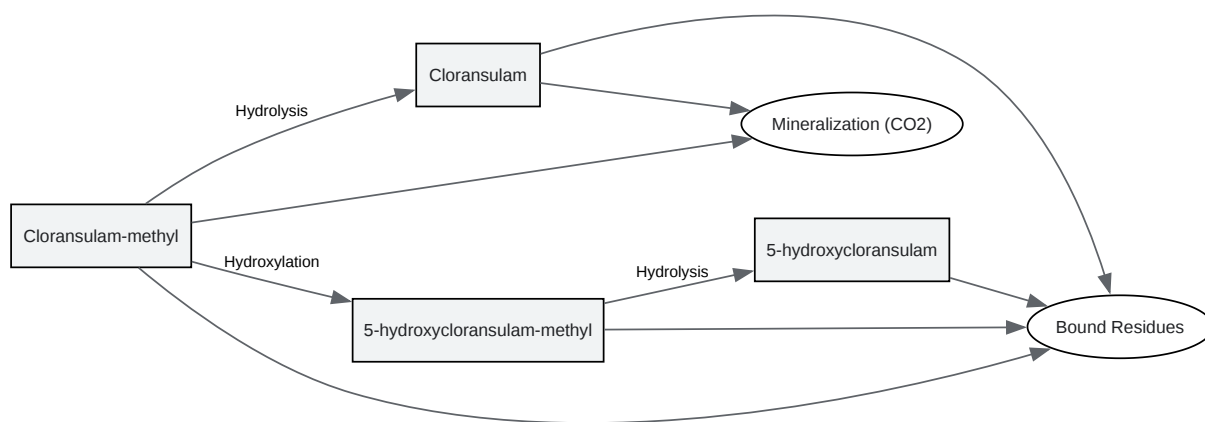
## Soil Photolysis Study

Objective: To determine the rate of photodegradation of **cloransulam** on the soil surface.

Methodology:

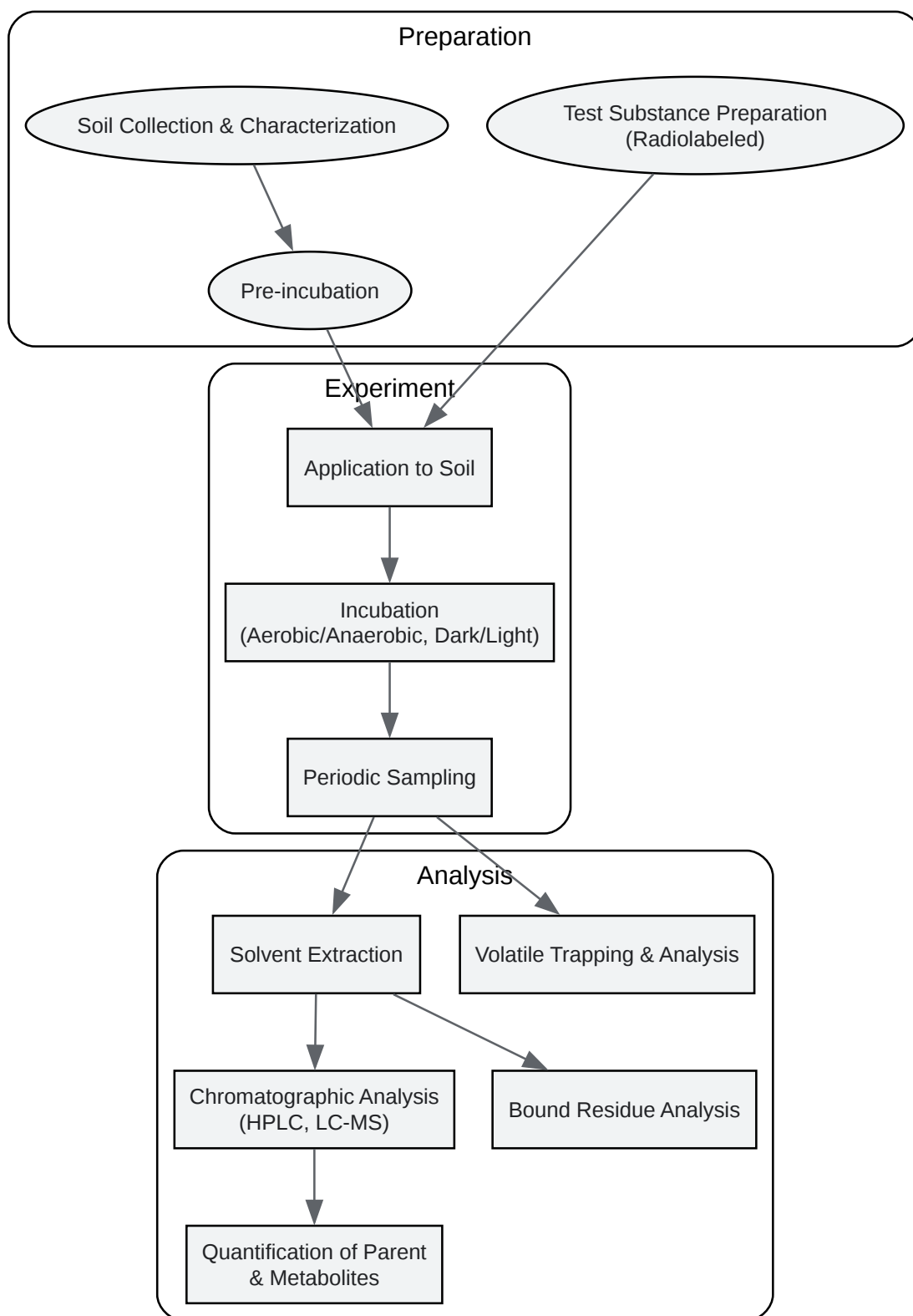
- Soil Preparation:
  - Prepare thin layers of sieved, air-dried soil on a suitable support (e.g., glass plates).
  - Adjust the soil moisture content to a defined level.
- Test Substance Application:
  - Apply a uniform layer of  $^{14}\text{C}$ -labeled **cloransulam**-methyl to the soil surface.
- Irradiation:
  - Expose the treated soil samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).
  - Maintain a constant temperature and humidity during the exposure period.
  - Include dark control samples that are incubated under the same conditions but shielded from light.
- Sampling and Analysis:
  - Collect samples at various time intervals.
  - Extract the soil and analyze for the parent compound and photoproducts using chromatographic techniques as described for the metabolism study.

## Visualizations



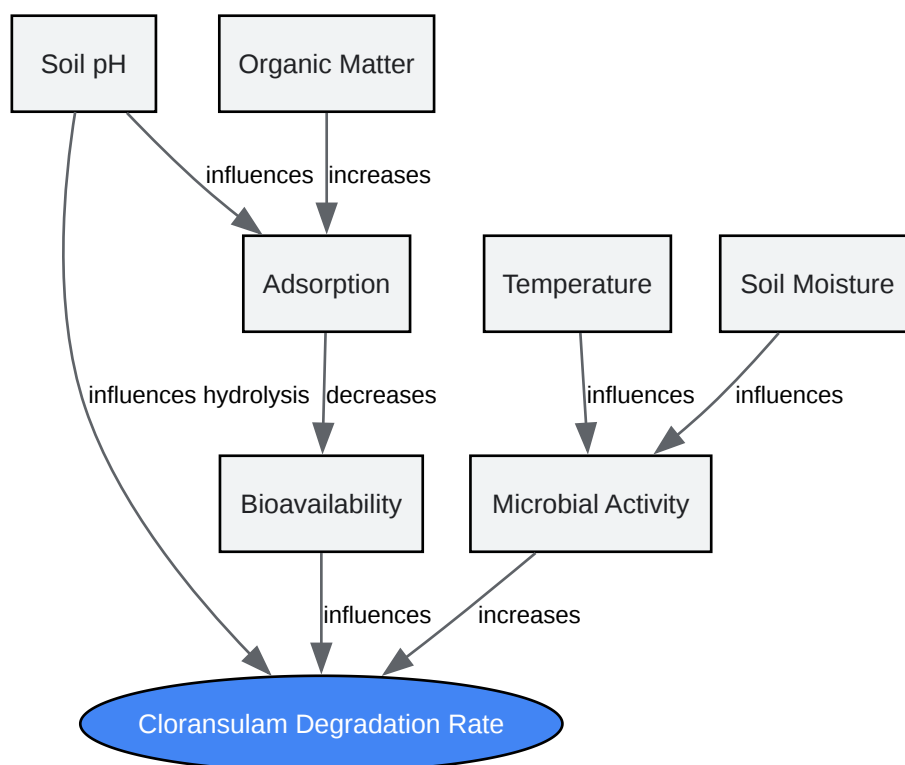
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Caption: Degradation pathway of **cloransulam**-methyl in soil.



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Caption: Experimental workflow for a soil degradation study.



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Caption: Influence of environmental factors on **cloransulam** degradation.

## Conclusion

The environmental fate of **cloransulam** in soil is predominantly governed by microbial degradation, leading to a relatively short persistence under favorable conditions. The primary degradation pathway involves hydrolysis of the methyl ester to form **cloransulam**, followed by hydroxylation and eventual mineralization. The rate of these processes is significantly influenced by soil temperature, moisture, pH, and organic matter content. While photolysis can contribute to degradation on the soil surface, its overall impact is likely less significant than microbial processes within the soil profile. A thorough understanding of these degradation dynamics, obtained through standardized experimental protocols, is essential for the responsible management and risk assessment of this herbicide in agricultural systems.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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